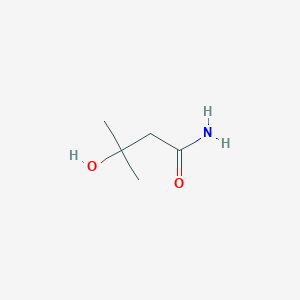

3-Hydroxy-3-methylbutanamide

Übersicht

Beschreibung

3-Hydroxy-3-methylbutanamide is not directly discussed in the provided papers; however, related compounds and their biosynthesis, metabolism, and synthesis are covered. For instance, 3-methylbutanal, a flavor compound in cheese, is synthesized by lactic acid bacteria and has been studied for its role in cheese flavor and metabolic pathways . The metabolism of 3-methylbutanal in rats suggests it may be derived from colonic bacterial breakdown of leucine and could influence central nervous system function . Additionally, the synthesis of related compounds like 2,3-dihydroxy-2-methylbutanamide from acetoin via cyanohydrin synthesis has been explored using ion-exclusion and ion-exchange techniques .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 3-Hydroxy-3-methylbutanamide. For example, 2,3-dihydroxy-2-methylbutanamide can be synthesized from acetoin cyanohydrin, which suggests that similar techniques could potentially be applied to the synthesis of 3-Hydroxy-3-methylbutanamide . Moreover, the synthesis of 2-substituted 4-hydroxybutanamide derivatives through aminolysis indicates a possible synthetic route for amide derivatives .

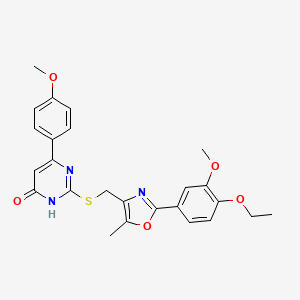

Molecular Structure Analysis

The molecular structure of N-(Dibenzylcarbamothioyl)-3-methylbutanamide has been characterized by NMR, FT-IR, and X-ray diffraction methods, providing a detailed understanding of the crystal structure and intermolecular contacts . This analysis could be relevant for understanding the structural properties of 3-Hydroxy-3-methylbutanamide.

Chemical Reactions Analysis

The formation of 3-methylbutanal and 3-methylbutan-1-ol during fermentation in cheese and other media has been studied, which could provide insights into the chemical reactions and pathways that might be involved in the formation or transformation of 3-Hydroxy-3-methylbutanamide .

Physical and Chemical Properties Analysis

The thermal behavior of poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) has been analyzed, indicating that the methylation of the α-carbon affects the material's thermal properties . This suggests that the physical and chemical properties of 3-Hydroxy-3-methylbutanamide could also be influenced by its molecular structure.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxamide Synthesis

Mekhael, Linden, and Heimgartner (2011) reported the synthesis of 1-methylcyclopropanecarboxamide using a base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide. This method offers a novel approach for creating cyclopropanecarboxamides, which have potential applications in various chemical syntheses (Mekhael, Linden, & Heimgartner, 2011).

11β-Hydroxysteroid Dehydrogenase 1 Inhibition

Lee, Shin, and Ahn (2014) explored the use of 3-Amino-N-adamantyl-3-methylbutanamide derivatives in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. Their study demonstrated effective in vitro and ex vivo inhibition, highlighting potential therapeutic applications (Lee, Shin, & Ahn, 2014).

Acylphloroglucinol Synthesis

In the study by Morkunas, Dube, Götz, and Maier (2013), 3-Hydroxy-3-methylbutanamide was involved in the synthesis of acylphloroglucinols like rhodomyrtone and rhodomyrtosone B. These compounds showed potent antibiotic activity, indicating their relevance in pharmaceutical research (Morkunas, Dube, Götz, & Maier, 2013).

Radiosynthesis for Medical Imaging

Wagner et al. (2009) discussed the synthesis of a CGS 27023A derivative, an inhibitor labeled with fluorine-18 for positron emission tomography (PET) imaging in medical diagnostics. This highlights the use of 3-Hydroxy-3-methylbutanamide derivatives in advanced medical imaging technologies (Wagner et al., 2009).

Aroma Compound Analysis in Beverages

Gracia-Moreno, Lopez, and Ferreira (2015) employed 3-Hydroxy-3-methylbutanamide in their method to quantify hydroxy acids in wines and other alcoholic beverages. Their study provided insights into the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Metabolic and Signal Regulation

Mierziak, Burgberger, and Wojtasik (2021) discussed the role of 3-hydroxybutyrate, a compound related to 3-Hydroxy-3-methylbutanamide, in metabolism and signaling across various organisms, including its potential therapeutic properties (Mierziak, Burgberger, & Wojtasik, 2021).

Flavor Compound Production in Dairy Fermentation

Smit, Engels, Wouters, and Smit (2004) examined the role of various microorganisms in converting leucine into 3-methylbutanal, a flavor compound in dairy products. The study highlighted the importance of certain enzymes in producing flavor compounds, with potential applications in the food industry (Smit, Engels, Wouters, & Smit, 2004).

Synthesis of Complex Organic Structures

In the research by Reddy et al. (2014), 3-Hydroxy-3-methylbutanamide was used to synthesize spiro[tetrahydropyran-3,3'-oxindole] derivatives, demonstrating its utility in creating complex organic structures with potential applications in pharmaceuticals (Reddy et al., 2014).

Whole-Cell Catalysis for Chemical Synthesis

Gao and Li (2021) presented a biocatalytic method using Escherichia coli for the synthesis of 3-Hydroxy-3-methylbutyrate from l-leucine. This method provides an efficient, ATP-independent route for chemical production, highlighting the potential of biocatalysis in industrial applications (Gao & Li, 2021).

Cardiovascular and Pleiotropic Effects of Statins

Research by Mihos, Pineda, and Santana (2014) discussed the pleiotropic effects of statins, including 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, in cardiovascular diseases. This illustrates the broader impact of compounds related to 3-Hydroxy-3-methylbutanamide in medical research (Mihos, Pineda, & Santana, 2014).

COPD Treatment and Statin Research

Janda et al. (2009) investigated the effects of statins, including those related to 3-Hydroxy-3-methylbutanamide, on Chronic Obstructive Pulmonary Disease (COPD). This study contributes to understanding the potential role of these compounds in treating respiratory conditions (Janda et al., 2009).

Antifungal Activity

Si (2009) synthesized N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide and explored its antifungal properties, offering insights into the agricultural and pharmaceutical applications of such compounds (Si, 2009).

Wirkmechanismus

Target of Action

It is structurally similar to 3-hydroxy-3-methylglutaryl-coa (hmg-coa), which is known to target hmg-coa reductase, a key enzyme in the mevalonate pathway .

Mode of Action

HMG-CoA reductase inhibitors, also known as statins, work by blocking the action of the enzyme, thereby reducing the production of cholesterol .

Biochemical Pathways

It’s structurally similar compound, hmg-coa, is involved in the mevalonate pathway, which is crucial for the synthesis of cholesterol, coenzyme q10, and other important biomolecules .

Pharmacokinetics

Pharmacokinetic factors such as hepatic extraction and systemic exposure to active compounds may be clinically important when comparing the statins .

Result of Action

The inhibition of hmg-coa reductase by statins decreases intracellular cholesterol biosynthesis, which then leads to transcriptionally upregulated production of microsomal hmg-coa reductase and cell surface ldl receptors .

Action Environment

Environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of many drugs .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHAWNULKRVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-methylbutanamide | |

CAS RN |

88512-09-8 | |

| Record name | 3-hydroxy-3-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)